(R)-(+)-O-Desmethylcarvedilol is a key metabolite of (R)-(+)-carvedilol, generated primarily through O-demethylation by specific cytochrome P450 enzymes, mainly CYP2C9, in the liver. [ [] [] [] ] While less pharmacologically active than the parent compound, (R)-(+)-O-Desmethylcarvedilol plays a crucial role in understanding carvedilol's metabolism, disposition, and potential drug interactions. [ [] [] ] Its presence in biological samples provides insights into the metabolic pathways and clearance mechanisms of carvedilol. [ [] [] ]
(R)-(+)-O-Desmethylcarvedilol shares a similar core structure with carvedilol, with a key difference being the absence of a methyl group on the oxygen atom attached to the carbazole ring. This seemingly minor change influences its interaction with enzymes and receptors, leading to altered pharmacological activity. [ [] ] Further structural analysis, such as X-ray crystallography or NMR spectroscopy, would provide detailed insights into the three-dimensional conformation and its implications for binding affinities and interactions with biological targets. [ [] ]
Limited information is available regarding the specific physical and chemical properties of (R)-(+)-O-Desmethylcarvedilol in isolation. It is likely to be more polar than its parent compound due to the loss of the methyl group, potentially influencing its solubility, lipophilicity, and permeability across biological membranes. [ [] ] Dedicated studies focusing on characterizing these properties are crucial to fully understand its pharmacokinetic behavior and distribution within the body.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: